

Preparing Sandramycin stock solutions for laboratory use

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sandramycin**

Cat. No.: **B1212530**

[Get Quote](#)

Application Notes and Protocols for Sandramycin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of **Sandramycin** stock solutions in a laboratory setting. **Sandramycin** is a potent antitumor and antibacterial agent, and proper handling and preparation are crucial for accurate and reproducible experimental results.

Introduction

Sandramycin is a cyclic depsipeptide antibiotic belonging to the quinomycin class.^[1] It exhibits significant antitumor and antibacterial properties, primarily by acting as a bifunctional DNA intercalator.^{[2][3]} This document provides the necessary information for the preparation of **Sandramycin** stock solutions and their application in common laboratory assays.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Sandramycin** is presented in Table 1. This information is essential for accurate stock solution preparation and experimental design.

Property	Value	Reference
Common Name	(-)-Sandramycin	[1]
CAS Number	100940-65-6	[1][4][5]
Molecular Formula	C ₆₀ H ₇₆ N ₁₂ O ₁₆	[1][2]
Molecular Weight	1221.3 g/mol	[1][2]
Appearance	Solid	[2][5]
Solubility	Soluble in DMSO, DMF, Ethanol, Methanol	[1][2]
Storage Temperature	-20°C	[1][2][5]
Stability	≥ 4 years when stored as a solid at -20°C	[2]

Biological Activity

Sandramycin's biological activity stems from its ability to bis-intercalate into the DNA double helix, leading to the inhibition of DNA replication and transcription. This mechanism is the basis for its potent cytotoxic effects against various cancer cell lines and its activity against Gram-positive bacteria.

Table 2: In Vitro Cytotoxicity of **Sandramycin** against various Cancer Cell Lines

Cell Line	IC ₅₀ (nM)
L1210 (Leukemia)	0.02
B16 (Melanoma)	0.07
HCT118 (Colon)	0.8
RKO (Colon)	1.3
A431 (Epidermoid)	3.1
SU-DHL10 (Lymphoma)	3.3
RPMI8226 (Myeloma)	3.8
SU-DHL6 (Lymphoma)	5.9

Data sourced from MedchemExpress.

Table 3: Antibacterial Spectrum of **Sandramycin**

Organism	MIC (µg/mL)
Bacillus subtilis (Rec ⁺)	0.024
Bacillus subtilis (Rec ⁻)	0.012
Staphylococcus aureus	0.012
Staphylococcus aureus (echinomycin-resistant)	0.098
Streptococcus faecalis	0.024
Escherichia coli	12.5
Escherichia coli (actinomycin-sensitive)	12.5

Data sourced from MedchemExpress.[3]

Experimental Protocols

Preparation of Sandramycin Stock Solutions

This protocol describes the preparation of a 1 mM **Sandramycin** stock solution in DMSO. Researchers should adjust the concentration and solvent based on their specific experimental needs.

Materials:

- **Sandramycin** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, DNase/RNase-free microcentrifuge tubes
- Calibrated analytical balance
- Vortex mixer
- Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

- Pre-weighing Preparation: Before handling **Sandramycin**, ensure that you are wearing appropriate PPE. **Sandramycin** is a potent cytotoxic agent and should be handled with care in a chemical fume hood or a designated containment area.
- Weighing **Sandramycin**: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 1.22 mg of **Sandramycin** powder into the tube.
- Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the **Sandramycin** powder. This will yield a 1 mM stock solution.
- Dissolution: Cap the tube tightly and vortex thoroughly until the **Sandramycin** is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
- Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 μ L) in sterile microcentrifuge tubes.
- Storage: Store the aliquots at -20°C, protected from light. Properly labeled aliquots can be stored for several months.

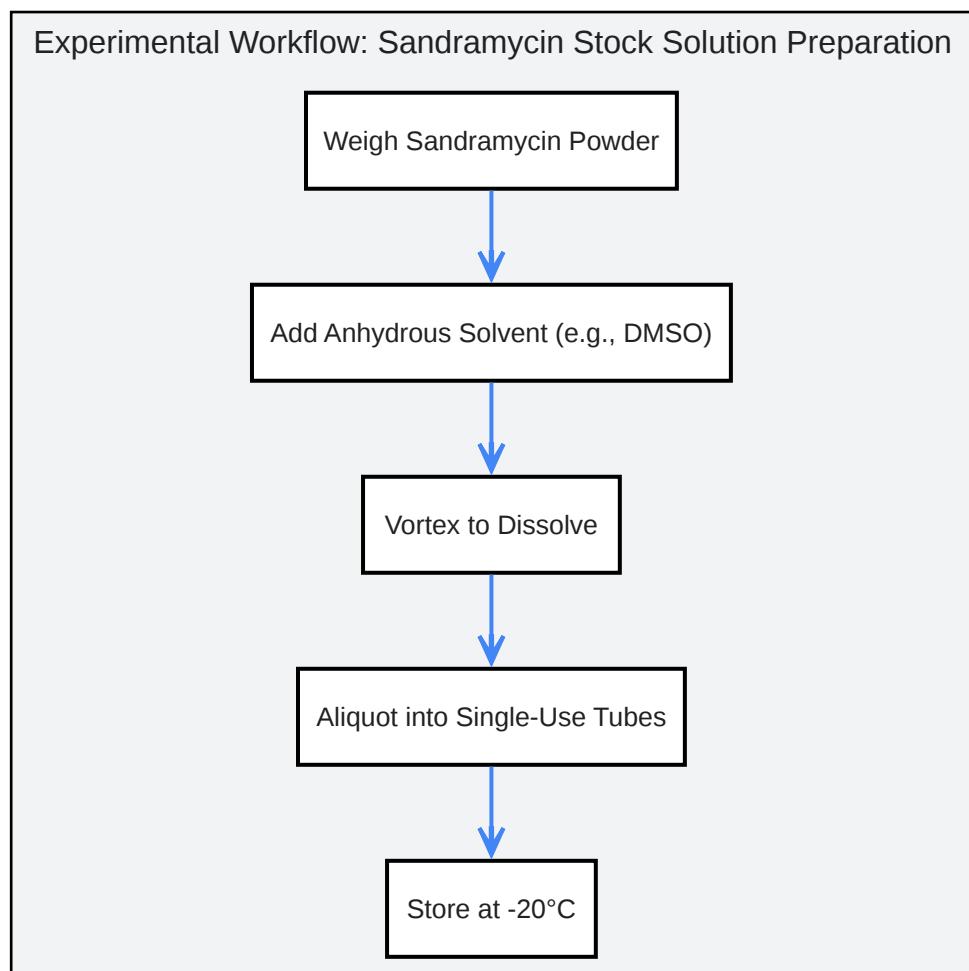
Note on Sterilization: For applications requiring sterile conditions, such as cell culture, filter sterilization using a 0.22 µm syringe filter compatible with DMSO is recommended. However, as DMSO is a potent solvent, ensure the filter material is appropriate to prevent degradation and contamination.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method to assess the cytotoxic effects of **Sandramycin** on a selected cancer cell line using a colorimetric MTT assay.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **Sandramycin** stock solution (prepared as described above)
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Multichannel pipette
- Microplate reader


Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of **Sandramycin** from the stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of **Sandramycin**. Include a vehicle control

(medium with the same concentration of DMSO as the highest **Sandramycin** concentration) and a no-cell control (medium only).

- Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
- MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). Plot the percentage of cell viability against the logarithm of the **Sandramycin** concentration to determine the IC₅₀ value.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for preparing **Sandramycin** stock solutions.

Caption: **Sandramycin**'s DNA bis-intercalation mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [addgene.org \[addgene.org\]](http://addgene.org)

- 2. Antibiotic Stocks [protocols.io]
- 3. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 4. goldbio.com [goldbio.com]
- 5. static.igem.org [static.igem.org]
- To cite this document: BenchChem. [Preparing Sandramycin stock solutions for laboratory use]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1212530#preparing-sandramycin-stock-solutions-for-laboratory-use]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com